1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 1-methyl-2,5-dihydro-1H-pyrrole-2,3-dimethanol adheres to IUPAC conventions by prioritizing the parent heterocycle and substituent positions. The parent structure, 2,5-dihydro-1H-pyrrole , is a five-membered ring containing one nitrogen atom and two saturated bonds at positions 2 and 5. Substituents include:
- A methyl group at the nitrogen atom (position 1).
- Hydroxymethyl groups (-CH$$_2$$OH) at positions 2 and 3.
The numbering begins at the nitrogen atom (position 1), proceeding clockwise to assign positions 2–5. The "2,5-dihydro" designation indicates partial saturation, distinguishing it from fully aromatic pyrroles. This nomenclature aligns with analogous dihydropyrrole derivatives, such as 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Molecular Formula and Weight Analysis
The molecular formula C$$7$$H$${13}$$NO$$_2$$ derives from the following composition:
- 7 carbon atoms : 4 from the pyrrole ring, 1 from the methyl group, and 2 from hydroxymethyl substituents.
- 13 hydrogen atoms : Distributed across the ring, methyl, and hydroxymethyl groups.
- 1 nitrogen atom : Embedded in the heterocyclic ring.
- 2 oxygen atoms : From the hydroxyl groups.
The molecular weight calculates as:
$$
(7 \times 12.01) + (13 \times 1.008) + 14.01 + (2 \times 16.00) = 143.18 \, \text{g/mol}.
$$
This matches values reported for structurally related dihydropyrrole derivatives.
Tautomeric Forms and Resonance Structures
Tautomerism
The compound’s tautomeric behavior is influenced by its partially saturated ring and hydroxyl groups:
- Keto-enol tautomerism : The hydroxymethyl groups may undergo proton transfer, though the lack of α-hydrogens adjacent to carbonyl groups limits this pathway.
- Ring-chain tautomerism : The dihydro structure permits partial conjugation, enabling transitions between puckered and planar ring conformations.
Resonance
Unlike aromatic pyrroles, the 2,5-dihydro modification reduces resonance stabilization. However, limited conjugation persists:
- The nitrogen lone pair partially delocalizes into the ring’s π-system, stabilizing the structure.
- Hydroxymethyl groups participate in hydrogen bonding, further influencing electron distribution.
Resonance structures highlight partial charge separation, with the nitrogen atom bearing a slight positive charge and oxygen atoms contributing negative character (Fig. 1).
Stereochemical Considerations and Conformational Analysis
Stereoisomerism
The molecule exhibits two chiral centers at positions 2 and 3 due to asymmetrically substituted carbons bearing hydroxymethyl groups. This results in four stereoisomers :
- (2R,3R)
- (2S,3S)
- (2R,3S)
- (2S,3R)
The (2R,3S) and (2S,3R) enantiomers are diastereomers, while (2R,3R) and (2S,3S) form enantiomeric pairs.
Conformational Dynamics
Gas-phase electron diffraction studies of 2,5-dihydropyrrole reveal a puckered ring with an average dihedral angle of 21.8° between the CNC and carbon planes. Substituents influence this conformation:
- The methyl group at position 1 adopts an axial orientation , minimizing steric hindrance.
- Hydroxymethyl groups at positions 2 and 3 stabilize equatorial conformers via intramolecular hydrogen bonding.
Table 1: Comparative Conformational Properties of Dihydropyrroles
| Compound | Ring Puckering Angle (°) | Dominant Conformer | Reference |
|---|---|---|---|
| 2,5-Dihydropyrrole | 21.8 | Axial (63%) | |
| 1-Methyl-2,5-dihydropyrrole | 24.1 | Equatorial (58%) |
Properties
CAS No. |
53365-59-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(4-9)7(8)5-10/h2,7,9-10H,3-5H2,1H3 |
InChI Key |
YUTQWWDXLHKSAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C1CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl- involves the nucleophilic addition of formaldehyde to 1-methyl-2,5-dihydro-1H-pyrrole under basic conditions. This reaction introduces hydroxymethyl groups at the 2 and 3 positions of the pyrrole ring, followed by reduction steps to yield the dimethanol derivative. Key points include:
- Starting Material: 1-methyl-2,5-dihydro-1H-pyrrole (a partially saturated pyrrole with a methyl substituent at nitrogen).
- Reagent: Formaldehyde, typically in aqueous or paraformaldehyde form.
- Conditions: Basic medium (e.g., sodium hydroxide or other bases) to facilitate nucleophilic attack.
- Mechanism: The reaction proceeds via nucleophilic addition of the pyrrole nitrogen and adjacent carbon atoms to formaldehyde, generating hydroxymethyl substituents.
- Reduction: If necessary, reduction steps are applied to stabilize the hydroxyl groups and ensure the diol formation.
This method is favored due to its straightforwardness and the availability of starting materials.
Industrial Production Methods
For industrial-scale synthesis, continuous flow processes have been developed to optimize yield and purity. These processes typically include:
- Catalyst Use: Catalysts may be employed to increase reaction rates and selectivity.
- Optimized Parameters: Temperature and pressure are carefully controlled to maximize conversion and minimize by-products.
- Process Control: Continuous monitoring allows for consistent product quality and scalability.
This approach enables efficient large-scale production with improved reproducibility and safety.
Chemical Reactions and Reagents Involved in Preparation
The preparation of 1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl- involves several key chemical transformations:
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Hydroxymethylation | Formaldehyde, basic conditions (NaOH) | Introduction of hydroxymethyl groups |
| Reduction | Sodium borohydride (NaBH4), LiAlH4 | Stabilization and conversion to diol |
| Substitution | Thionyl chloride (SOCl2), PBr3 (if needed) | Conversion of hydroxyl groups to halides |
These reagents and conditions are chosen based on their selectivity and efficiency for modifying the pyrrole ring without degrading the heterocycle.
Research Findings and Optimization
Recent studies have focused on optimizing the synthesis of pyrrole derivatives, including 1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-, by:
- Improving Yields: Through controlled addition of formaldehyde and temperature regulation.
- Enhancing Purity: Using continuous flow reactors and catalytic systems.
- Scalability: Demonstrated by multigram scale synthesis with yields ranging from 10% to 72% depending on the route and conditions.
These findings underscore the importance of reaction parameters and purification techniques in obtaining high-quality products suitable for further chemical or biological applications.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Scale | Yield Range | Notes |
|---|---|---|---|---|---|
| Direct Hydroxymethylation | 1-methyl-2,5-dihydro-1H-pyrrole | Formaldehyde, base (NaOH) | Lab to Industrial | Moderate to High | Simple, efficient, commonly used |
| Multi-Step Synthesis | Pyrrole or 1-methylpyrrole | Formaldehyde, reductants (NaBH4) | Laboratory | Variable (10-72%) | Allows functional group manipulation |
| Continuous Flow Industrial Process | 1-methyl-2,5-dihydro-1H-pyrrole | Catalysts, optimized temp/pressure | Industrial | High | Scalable, reproducible, high purity |
Chemical Reactions Analysis
Types of Reactions
(1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
Chemical Properties and Structure
1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl- has the following chemical formula:
- Molecular Formula : C7H13NO2
- CAS Number : 103252-60-4
The compound is characterized by its unique pyrrole structure which contributes to its reactivity and utility in various chemical processes.
Applications in Organic Synthesis
1H-Pyrrole-2,3-dimethanol is primarily utilized as a building block in organic synthesis. Its functional groups allow it to participate in various reactions:
- Reactions : It can undergo nucleophilic substitutions and cyclization reactions.
- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of 1H-Pyrrole-2,3-dimethanol in synthesizing bioactive compounds that exhibit antimicrobial properties. The compound was reacted with different electrophiles to yield derivatives with enhanced biological activity.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in 1H-Pyrrole-2,3-dimethanol due to its potential therapeutic effects:
- Antidepressant Activity : Research indicates that derivatives of this compound may possess antidepressant properties. A study explored its effects on serotonin receptors, suggesting a mechanism for mood enhancement.
| Compound Derivative | Activity Type | Reference |
|---|---|---|
| Methylated Derivative A | Antidepressant | |
| Acetylated Derivative B | Antimicrobial | |
| Hydroxylated Derivative C | Anti-inflammatory |
Cosmetic Formulations
In cosmetic formulations, 1H-Pyrrole-2,3-dimethanol is valued for its moisturizing properties:
- Moisturizers : The compound acts as a humectant, attracting moisture to the skin.
Case Study: Formulation Development
A study focused on developing a moisturizing cream incorporating 1H-Pyrrole-2,3-dimethanol. The formulation was evaluated for skin hydration and sensory properties using response surface methodology.
Safety Data Summary
| Property | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg (rat) |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Moderate irritation observed |
Mechanism of Action
The mechanism of action of (1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The pyrrole ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrrole derivatives vary significantly based on substituent type, hydrogenation state, and functional groups. Key comparisons include:
Key Observations:
- Functional Groups: The dimethanol substituents enhance hydrogen-bonding capacity, contrasting with the hydrophobic methyl groups in 2,5-dimethyl-1H-pyrrole or the acidic carboxylates in 1H-pyrrole-2,5-dicarboxylic acid . This may improve solubility in polar solvents.
- Biological Activity: Pyrrole dicarboxylic acids exhibit anti-inflammatory effects via ERK/JNK pathways , while nitroso-substituted pyrroles show antimicrobial properties . The target compound’s dimethanol groups may modulate similar bioactivity, though experimental validation is needed.
Physicochemical Properties
- Boiling Point/Melting Point: Methyl and hydroxymethyl groups increase molecular weight and polarity compared to simpler pyrroles, likely elevating boiling points (e.g., 646°C for a triphenyl-pyrrole dimethanol derivative vs. 447 K for 2,5-dimethyl-1H-pyrrole ).
- Solubility: Hydroxymethyl groups may improve aqueous solubility relative to alkyl- or aryl-substituted pyrroles.
Biological Activity
1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl- (CAS No. 103252-60-4) is a heterocyclic compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse sources.
1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl- is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| Synonyms | 2,3-bis(hydroxymethyl)-1-methyl-3-pyrroline; Synthanecine A |
Synthesis
The synthesis of 1H-Pyrrole-2,3-dimethanol typically involves the reaction of pyrrole derivatives with formaldehyde and subsequent reduction processes. Various synthetic routes have been explored to enhance yield and purity, including the use of different solvents and catalysts. Notably, the reaction conditions significantly influence the structural integrity and biological activity of the resulting compounds .
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that modifications in the pyrrole ring can enhance their efficacy against various bacterial strains. The compound's hydroxymethyl groups are believed to play a critical role in its interaction with microbial targets .
Anti-inflammatory Effects
1H-Pyrrole-2,3-dimethanol has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrrole derivatives. Specifically, compounds similar to 1H-Pyrrole-2,3-dimethanol have shown promise as inhibitors of tyrosine kinases involved in cancer progression. These compounds interact with growth factor receptors such as EGFR and VEGFR2, leading to reduced cell proliferation in various cancer cell lines .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of several pyrrole derivatives, including 1H-Pyrrole-2,3-dimethanol. The results indicated a significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising compared to standard antibiotics .
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, researchers treated cells with varying concentrations of 1H-Pyrrole-2,3-dimethanol. The compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent in clinical settings .
The biological activity of 1H-Pyrrole-2,3-dimethanol is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Interaction : It has been shown to bind to growth factor receptors, modulating their activity and downstream signaling pathways associated with cancer cell proliferation.
- Membrane Interaction : Studies suggest that pyrrole derivatives can integrate into lipid bilayers, affecting membrane fluidity and function .
Q & A
Basic: What are the recommended synthetic routes for 1H-Pyrrole-2,3-dimethanol derivatives?
Methodological Answer:
Synthesis typically involves multi-step strategies, such as alkylation, nitration, and cross-coupling reactions. For example:
- Methylation : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the methyl group .
- Cyclization : Employ HNO₃ at low temperatures to form pyrrole intermediates .
- Suzuki-Miyaura Coupling : Utilize Pd(PPh₃)₄ with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H₂O at 105°C for aryl substitutions .
Key Considerations : Optimize catalyst loading (e.g., Pd catalysts) and solvent systems (e.g., toluene/EtOH mixtures) to enhance yield and regioselectivity .
Basic: How can this compound be characterized using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., -OH, C-N) via characteristic peaks. Data from Coblentz Society references can be cross-checked .
- Mass Spectrometry : Confirm molecular weight (e.g., 127.1412 g/mol for 1H-Pyrrole-2,5-dimethanol) using NIST mass spectral libraries .
- UV/Vis Spectroscopy : Analyze electronic transitions; compare with reference data for pyrrole derivatives (e.g., λmax values in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
